molecular formula C11H14N2OS B213482 N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 61452-16-2

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B213482
CAS RN: 61452-16-2
M. Wt: 222.31 g/mol
InChI Key: DTZHQSMUSXBSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” is a complex organic compound. It contains a methoxyphenyl group (a benzene ring with a methoxy (-OCH3) and an amine (-NH2) substituent), and a 1,3-thiazine ring, which is a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-thiazine ring and the methoxyphenyl group. The electronic characteristics of the compound could be influenced by these functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amine group might participate in acid-base reactions, while the aromatic ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups might influence its solubility properties .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and its derivatives are synthesized through various chemical reactions, often involving thionation, cyclization, and Michael type additions. For instance, the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent lead to the formation of 5,6-dihydro-4H-1,3-thiazines among other compounds (Kodama, Ori, & Nishio, 2005). Similarly, the reaction of N-(2-methoxycarbonylphenyl)thiocarbamate and related compounds with nucleophilic reagents produces various 2-substituted and 2,4-disubstituted 4(3H)quinazolinones, highlighting a versatile approach in heterocyclic chemistry (Dean & Papadopoulos, 1982).

Biological Activities

Derivatives of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine exhibit a range of biological activities. For example, specific derivatives have shown high antiradical and anti-inflammatory activities, as determined through structural analysis and biological testing (Kulakov et al., 2015). Additionally, certain compounds in this class have demonstrated potent anthelmintic and antibacterial activities, suggesting potential for development into novel therapeutic agents (Bhandari & Gaonkar, 2016).

Anticancer Potential

The structure-activity relationship studies of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives have identified compounds with significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have been synthesized as tubulin inhibitors, displaying moderate antiproliferative activity and highlighting their potential as anticancer agents (Sun et al., 2017). This is further supported by studies that designed and synthesized derivatives aimed at evaluating their anticancer efficacy, with several compounds showing good to moderate activity in cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-14-10-5-3-9(4-6-10)13-11-12-7-2-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZHQSMUSXBSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358883
Record name N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

CAS RN

61452-16-2
Record name N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.